4-(4-Methoxyphenyl)nicotinic acid
Overview
Description
4-(4-Methoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxyphenyl group attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
It is known that nicotinic acid, a closely related compound, targets a variety of receptors and enzymes involved in lipid metabolism .
Mode of Action
Nicotinic acid, a similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
Nicotinic acid is known to play a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
Several compounds synthesized via pyridine c3-arylation of nicotinic acids, a process similar to the synthesis of 4-(4-methoxyphenyl)nicotinic acid, have exhibited significant anti-proliferative properties .
Action Environment
It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)nicotinic acid, like its parent compound nicotinic acid, may play a role in biochemical reactions. Nicotinic acid and its derivatives are known to be potent lipid-modifying agents, affecting levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), lipoprotein a, and triglycerides . Therefore, it is plausible that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Nicotinic acid is known to be involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important co-factor for oxidation-reduction reactions . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the C3-arylation of nicotinic acids via a multicomponent reaction.
Industrial Production Methods
On an industrial scale, nicotinic acids are typically produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, there is ongoing research to develop greener and more sustainable methods for the industrial production of nicotinic acids.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups into the molecule.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, are commonly used to introduce different aryl groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are frequently used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various aryl-substituted derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinamide: An amide derivative of nicotinic acid with a wide range of biological applications.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: A compound with potent antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERJMUNLAISIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557107 | |
Record name | 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-19-4 | |
Record name | 4-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141764-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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